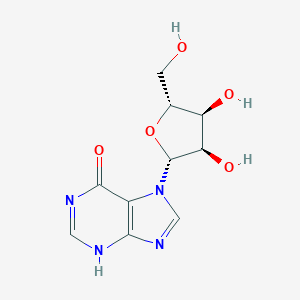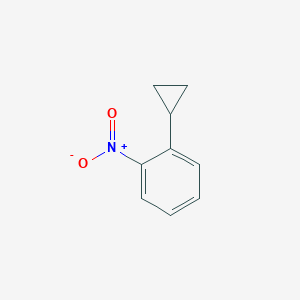![molecular formula C11H18O2Si B077189 Silane, [(4-methoxyphenyl)methoxy]trimethyl- CAS No. 14629-56-2](/img/structure/B77189.png)
Silane, [(4-methoxyphenyl)methoxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(4-methoxyphenyl)methoxy]trimethyl-, also known as silane coupling agent, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C10H16O2Si. Silane coupling agents are used to enhance the adhesion between organic and inorganic materials, and are commonly used in the production of polymers, composites, and coatings.
Wirkmechanismus
The mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents involves the formation of a covalent bond between the organic and inorganic materials. This bond is formed through the reaction of the Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agent with the surface of the inorganic material, which creates a chemical bridge between the two materials.
Biochemische Und Physiologische Effekte
Silane coupling agents have been found to have low toxicity and are not considered to be harmful to human health. However, exposure to high concentrations of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can cause irritation to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents in lab experiments is that they enhance the adhesion between organic and inorganic materials, which can improve the performance of the materials being studied. However, the use of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can also introduce variability into the experimental results, which can make it difficult to draw meaningful conclusions.
Zukünftige Richtungen
There are several future directions for research on Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents. One area of research is focused on developing new Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents that are more effective at enhancing adhesion between organic and inorganic materials. Another area of research is focused on understanding the mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents at the molecular level, which could lead to the development of new materials with improved properties. Finally, there is a need for research on the toxicity of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents, particularly in the context of their use in industrial applications.
Synthesemethoden
The synthesis of Silane, [(4-methoxyphenyl)methoxy]trimethyl-, [(4-methoxyphenyl)methoxy]trimethyl- involves the reaction of 4-methoxybenzyl alcohol with trimethylchloroSilane, [(4-methoxyphenyl)methoxy]trimethyl- in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
Silane coupling agents have been extensively studied in scientific research, and have been found to have a wide range of applications. They are commonly used as adhesion promoters in the production of composites, coatings, and polymers. They are also used in the production of microelectronics, where they are used to enhance the adhesion between the substrate and the electronic components.
Eigenschaften
CAS-Nummer |
14629-56-2 |
|---|---|
Produktname |
Silane, [(4-methoxyphenyl)methoxy]trimethyl- |
Molekularformel |
C11H18O2Si |
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-11-7-5-10(6-8-11)9-13-14(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
IFOZSFFJSXAKEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CO[Si](C)(C)C |
Kanonische SMILES |
COC1=CC=C(C=C1)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



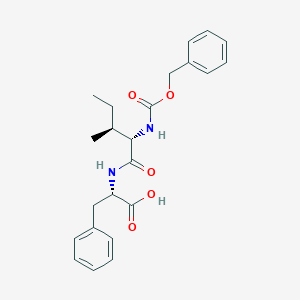
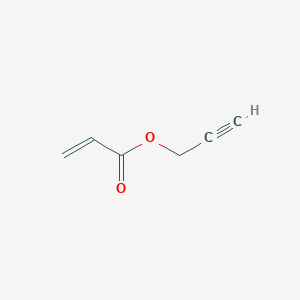
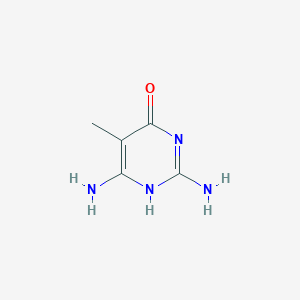
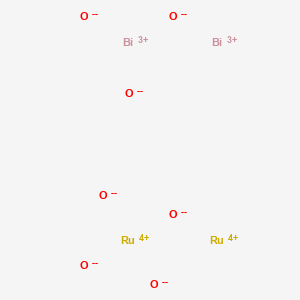

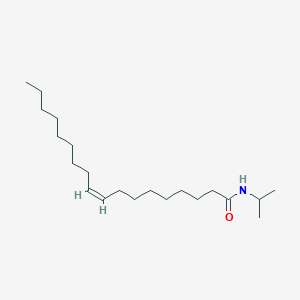


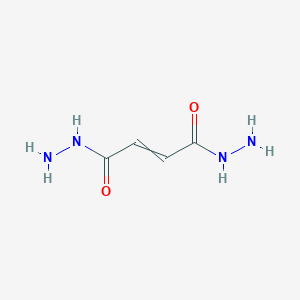
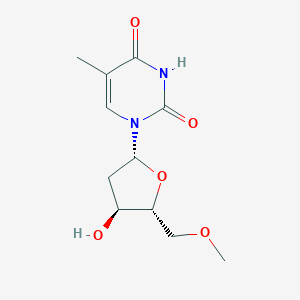
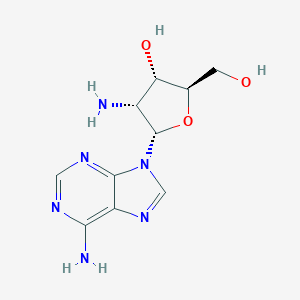
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
